2-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one, or 2-C1-3H4-1H-PY-PY-E1-O, is a compound that has been studied extensively in recent years due to its potential applications in the fields of medicine, chemistry, and biochemistry. It is a chlorinated derivative of pyrrolidinone, and has a variety of properties that make it a useful research tool.
Scientific Research Applications
Anti-tubercular Agent Development
The compound’s structure suggests potential use in the development of anti-tubercular agents. By combining in silico design and QSAR-driven virtual screening, similar compounds have been synthesized and evaluated for their efficacy against tuberculosis .
Antitumor Potential
Compounds with a similar structure have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using methods that could be applicable to our compound of interest .
Anti-HIV Research
Indole derivatives, which share some structural similarities with our compound, have been studied for their anti-HIV properties. Molecular docking studies of these compounds could provide insights into the potential use of our compound in anti-HIV research .
Antimicrobial and Antioxidant Activity
The compound could be involved in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues, which have shown antimicrobial and antioxidant activity .
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common structural motif in many biologically active compounds. It’s a five-membered ring with one nitrogen atom, and it’s known for its versatility in drug discovery . Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pyrazole Ring
The pyrazole ring is another common structural motif in medicinal chemistry. It’s a five-membered ring with two nitrogen atoms. Compounds containing a pyrazole ring have been found to possess various biological activities .
Hydroxy Group
The presence of a hydroxy group (-OH) in a molecule can significantly influence its biological activity. Hydroxy groups can form hydrogen bonds with biological targets, which can enhance the compound’s binding affinity and selectivity .
properties
IUPAC Name |
2-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c10-4-9(15)12-5-7(8(14)6-12)13-3-1-2-11-13/h1-3,7-8,14H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOPRJMRLPILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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